

An In-depth Technical Guide on N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

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Compound of Interest

Compound Name: *N*-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial sulfa drugs. Beyond their antimicrobial properties, sulfonamides exhibit a vast range of biological activities, including but not limited to, diuretic, hypoglycemic, and anticancer effects. This versatility stems from the ability of the sulfonamide moiety to act as a key pharmacophore, capable of engaging in crucial interactions with various biological targets such as enzymes and receptors.

The specific structure of **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide**, incorporating a bromopyridine ring and a toluenesulfonyl group, presents a unique scaffold for potential therapeutic applications. The presence of the bromine atom and the pyridine nitrogen offers sites for further chemical modification, making it an attractive starting point for the development of novel drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, tailored for professionals in the field of drug discovery and development.

Chemical Properties and Data

The fundamental chemical properties of **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide** are summarized in the table below. This quantitative data is essential for its characterization, synthesis, and handling in a laboratory setting.

Property	Value	Source
IUPAC Name	N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide	-
Molecular Formula	C ₁₂ H ₁₁ BrN ₂ O ₂ S	-
Molecular Weight	327.20 g/mol	-
CAS Number	Not available	-
Appearance	White to off-white solid (predicted)	-
Melting Point	Not available	-
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (predicted)	-

Note: Some physical properties are predicted based on the chemical structure and data from similar compounds due to the limited availability of specific experimental data for this exact molecule in the public domain.

Synthesis and Experimental Protocols

The synthesis of **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide** typically involves the reaction of 2-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride. This is a standard method for the formation of N-arylsulfonamides.

General Synthesis Protocol

A representative experimental protocol for the synthesis is detailed below. This method is based on established procedures for sulfonamide synthesis.

Materials:

- 2-amino-5-bromopyridine
- 4-methylbenzenesulfonyl chloride (tosyl chloride)
- Pyridine (or another suitable base like triethylamine)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography elution

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous pyridine or a mixture of DCM and triethylamine.
- **Addition of Tosyl Chloride:** Cool the solution to 0 °C in an ice bath. To this stirring solution, add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**

- Once the reaction is complete, quench the reaction by slowly adding 1 M HCl to neutralize the excess base.
- Extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide**.
- Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization Data (Hypothetical)

The following table presents hypothetical characterization data that would be expected for the successful synthesis of the target compound.

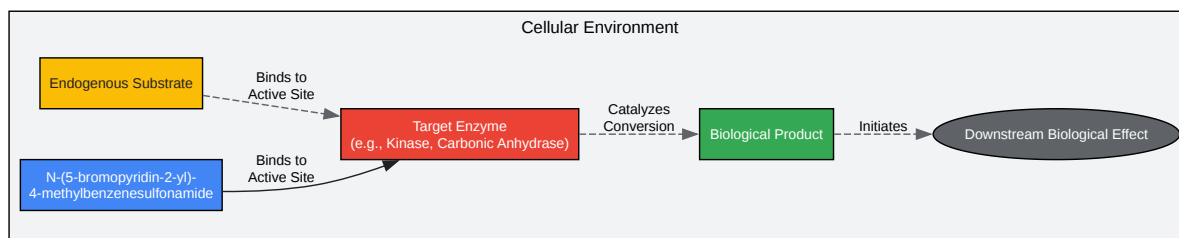
Technique	Expected Results
^1H NMR	Peaks corresponding to the aromatic protons of the bromopyridine and tosyl groups, a singlet for the methyl group, and a broad singlet for the sulfonamide N-H proton.
^{13}C NMR	Resonances for all 12 carbon atoms in the molecule, including the methyl carbon and the aromatic carbons.
Mass Spec (ESI+)	A peak corresponding to $[\text{M}+\text{H}]^+$ at m/z 327.98 and/or $[\text{M}+\text{Na}]^+$ at m/z 349.96, showing the characteristic isotopic pattern for a bromine-containing compound.
Purity (HPLC)	>95%

Potential Biological Activity and Signaling Pathways

While specific biological data for **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide** is not readily available, the sulfonamide scaffold is known to interact with a variety of biological targets. For instance, many sulfonamides act as inhibitors of enzymes such as carbonic anhydrases or kinases.[\[1\]](#)

Representative Mechanism of Action: Enzyme Inhibition

The diagram below illustrates a general mechanism by which a sulfonamide-based drug can inhibit a target enzyme, a common mode of action for this class of compounds.

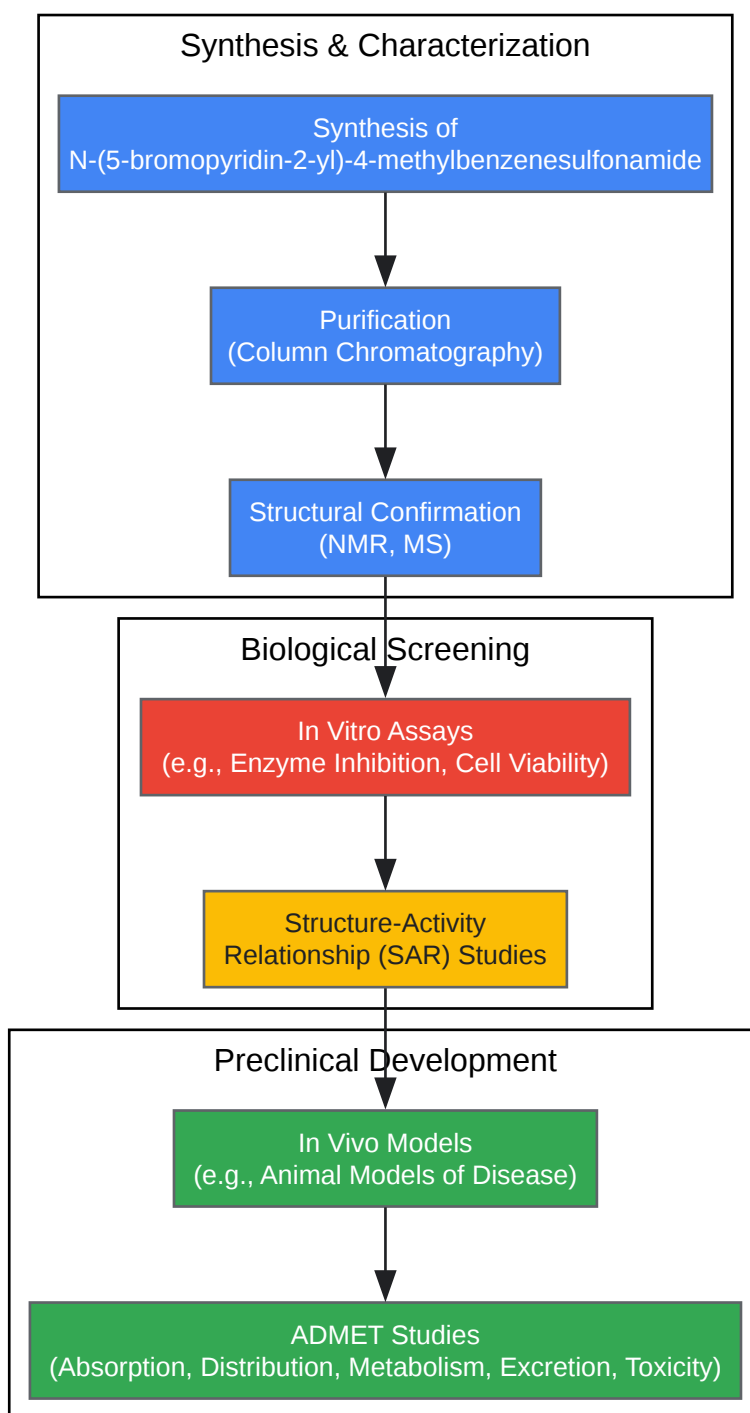


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Caption: General mechanism of enzyme inhibition by a sulfonamide drug.

Experimental and logical relationship diagrams

To systematically explore the therapeutic potential of **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide**, a structured experimental workflow is essential. The following diagram outlines a typical drug discovery cascade for a novel chemical entity.

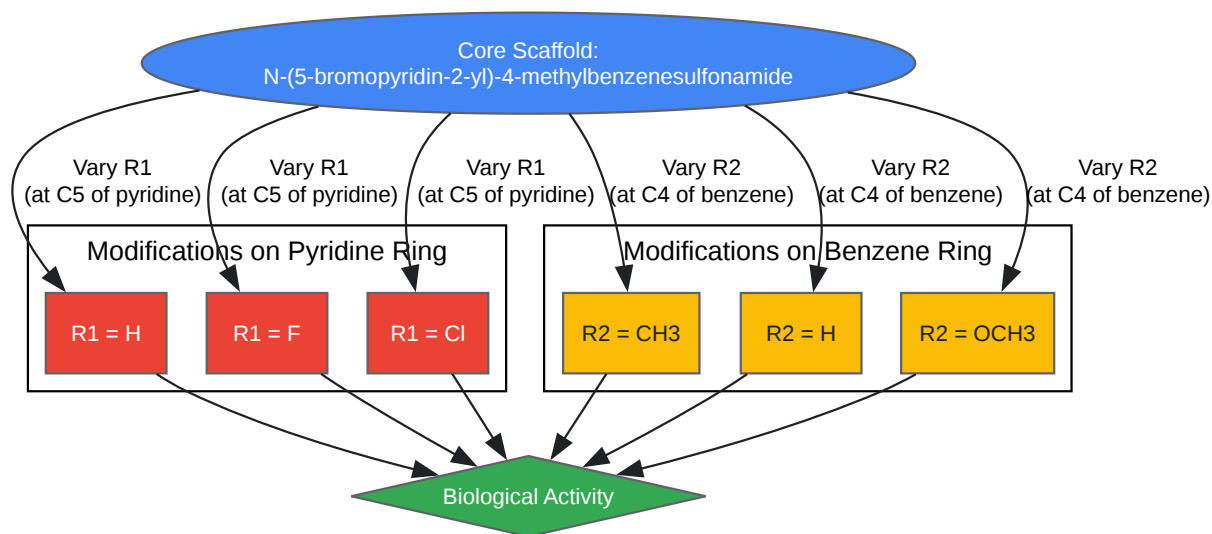


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Caption: A typical experimental workflow for drug discovery.

For the development of more potent and selective analogs, Structure-Activity Relationship (SAR) studies are crucial. The following diagram illustrates the logical relationships in a

hypothetical SAR study based on the core scaffold of **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide**.



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Caption: Logical relationships in a Structure-Activity Relationship study.

Conclusion

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide represents a valuable chemical entity for further investigation in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers multiple points for chemical modification to optimize biological activity. While specific experimental data for this compound is limited, the well-established importance of the sulfonamide scaffold in medicinal chemistry suggests that this molecule and its derivatives could hold significant therapeutic potential. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising compound.

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References

- 1. N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide [benchchem.com]
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